![molecular formula C8H7ClN2S B128042 4-chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 118221-28-6](/img/structure/B128042.png)
4-chloro-N-methyl-1,3-benzothiazol-2-amine
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Overview
Description
“4-chloro-N-methyl-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 118221-28-6 . It has a molecular weight of 198.68 . The IUPAC name for this compound is 4-chloro-N-methyl-1,3-benzothiazol-2-amine .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-chloro-N-methyl-1,3-benzothiazol-2-amine”, can be achieved through various methods. One approach involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The InChI code for “4-chloro-N-methyl-1,3-benzothiazol-2-amine” is 1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst can lead to the formation of 2-aminobenzothiazoles . This method can potentially be used to synthesize “4-chloro-N-methyl-1,3-benzothiazol-2-amine”.Physical And Chemical Properties Analysis
“4-chloro-N-methyl-1,3-benzothiazol-2-amine” is a powder at room temperature .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 4-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis . The synthesis of these derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Vulcanization Accelerators
The benzothiazole ring system, which is a part of 4-chloro-N-methyl-1,3-benzothiazol-2-amine, is widely used as vulcanization accelerators . These compounds help speed up the process of vulcanization, which is used to harden rubber.
Antioxidants
Benzothiazole compounds are also known for their antioxidant properties . They can help prevent oxidation processes, which can lead to cellular damage.
Plant Growth Regulators
Compounds with a benzothiazole ring system have been used as plant growth regulators . They can influence the growth and development of plants.
Anti-Inflammatory Agents
Benzothiazole derivatives have been studied for their anti-inflammatory properties . They can potentially be used to reduce inflammation in medical treatments.
Enzyme Inhibitors
These compounds have been explored as enzyme inhibitors . They can block the action of enzymes, thus regulating biochemical reactions.
Imaging Reagents
Benzothiazole compounds are used as imaging reagents . They can help visualize or track biological processes or structures.
Electroluminescent Devices
The benzothiazole ring system is used in electroluminescent devices due to its high pharmaceutical and biological activity . These devices emit light in response to an electric current or a strong electric field.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
properties
IUPAC Name |
4-chloro-N-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAWLEYCNOWRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-1,3-benzothiazol-2-amine |
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